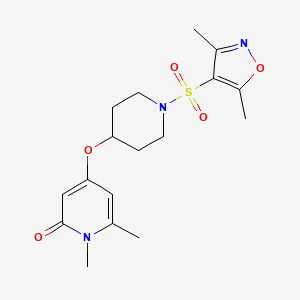

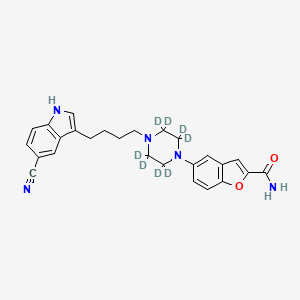

![molecular formula C22H15N3O2S2 B2630593 N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-3-苯氧基苯甲酰胺 CAS No. 361171-24-6](/img/structure/B2630593.png)

N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-3-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A representative material named CTF-NWU-1 was synthesized through a condensation reaction between terephthalimidamide and 4,4’- (thiazolo [5,4- d ]thiazole-2,5-diyl)dibenzaldehyde .

Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo [5,4-d]thiazole moiety hence already possesses some appealing features towards applications in organic electronics .

Chemical Reactions Analysis

The photocatalytic activity of CTFs benefits from the triazine moiety . The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of CTFs .

Physical And Chemical Properties Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo [5,4-d]thiazole moiety hence already possesses some appealing features towards applications in organic electronics .

科学研究应用

Plant Protection and Systemic Acquired Resistance (SAR) Activity

The ability of plant resistance inducers to protect against viral diseases is a significant advantage over conventional pesticides. Unlike direct pesticide control, systemic acquired resistance (SAR) inducers trigger the plant’s natural defense mechanisms, independent of application timing. One well-known SAR inducer is acibenzolar-S-methyl ester (ASM, BTH) . However, recent research has focused on novel substances like N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) . This compound has demonstrated plant resistance-inducing activity, leading to increased resistance in zucchini (Cucurbita pepo convar. giromontiina) against viral infections .

Photoluminescent Materials

Benzo [1,2-d4,5-d’]bis ([1,2,3]thiadiazole)-4-carbonitrile: is a cyano derivative with potential applications in photoluminescent materials. Its synthesis involves the cyanation of 4-bromobenzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) using copper (I) cyanide in DMF .

Tulip Protection and Growth Stimulation

In agriculture, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide has positive effects on tulips. It limits infections caused by Fusarium oxysporum sp. tulipea and stimulates plant growth and development .

Fluorogenic Probes and Cellular Components

The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring improves the photophysical properties of the dye. This finding is relevant for applications involving fluorogenic probes, cellular components, DNA, RNA, and styryl dyes .

作用机制

The presence of the benzothiazole and thiazolo benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.

未来方向

The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)11-10-17-20(19)29-22(24-17)25-21(26)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-12H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQMBINJRENLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

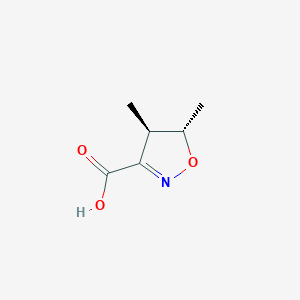

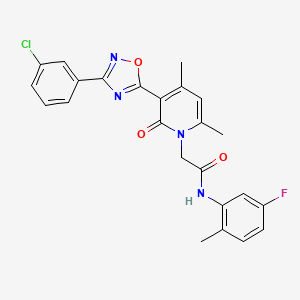

![3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630515.png)

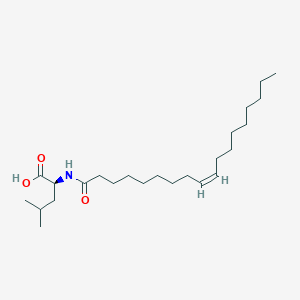

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2630518.png)

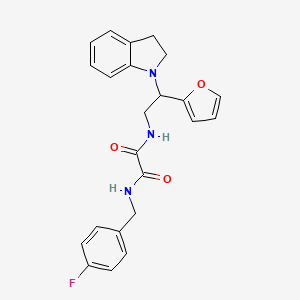

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)

![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)

![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)